2-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide
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Overview
Description
2-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide is an organic compound that features a bromine atom, a thiophene ring, and a benzamide group
Mechanism of Action
Mode of action
The bromine atom in the compound could potentially undergo nucleophilic substitution reactions .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromobenzoyl chloride with 2-(thiophen-3-yl)benzylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-(thiophen-2-yl)benzyl)benzamide
- 2-bromo-N-(2-(furan-3-yl)benzyl)benzamide
- 2-bromo-N-(2-(pyridin-3-yl)benzyl)benzamide
Uniqueness
2-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-bromo-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNOS/c19-17-8-4-3-7-16(17)18(21)20-11-13-5-1-2-6-15(13)14-9-10-22-12-14/h1-10,12H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPQRWJJFNLTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Br)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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